![molecular formula C21H20O5 B2763526 ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-89-7](/img/structure/B2763526.png)
ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry . A full two-dimensional fingerprint plot for a similar compound has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of a similar compound was reported to be 60–70% . The compound was obtained as a white solid .Scientific Research Applications
- Outcome : These novel polysaccharide esters exhibit light-triggered photodimerization, which can be harnessed to design smart materials .
- Findings : Further studies are needed, but its properties suggest potential benefits in health-related applications .
Photoactive Cellulose Derivatives
Antioxidant and Antimicrobial Activities
Hybrid Molecule Synthesis
Biological Potential of Indole Derivatives
Mechanism of Action
The mechanism of action of similar compounds has been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-20(22)14(3)25-16-10-11-17-13(2)19(15-8-6-5-7-9-15)21(23)26-18(17)12-16/h5-12,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETUZPKHLDPNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate |
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